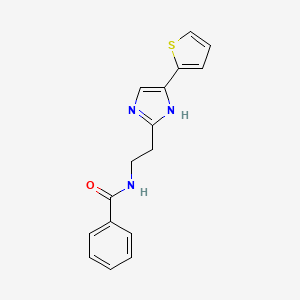

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of N-[2-(thiophen-2-yl)ethyl] piperazinyl involved the linkage of various 2-(thiophen-2-yl)ethyl groups to the piperazinyl residue .Molecular Structure Analysis

The structure of similar compounds is often verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Thiophene-based compounds are significant reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using techniques such as Density Functional Theory (DFT), which is used to calculate the molecular structure and compare it with X-ray values .Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Thiophenylhydrazonoacetates, which are structurally related to the specified compound, have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles. This research aimed to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting the compound's role in the development of heterocyclic chemistry (Mohareb et al., 2004).

Synthesis and Cardiac Electrophysiological Activity

N-Substituted imidazolylbenzamides, including structures similar to the given compound, have shown potential as selective class III agents for cardiac electrophysiological activity. This research underscores the viability of the 1H-imidazol-1-yl moiety in creating compounds with significant biological activities, especially in cardiovascular therapies (Morgan et al., 1990).

Anticancer Evaluation of N-substituted Benzamides

A series of substituted N-substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. This study demonstrates the compound's utility in developing novel anticancer agents, with several derivatives exhibiting higher activities than the reference drug (Ravinaik et al., 2021).

Crystal Structure Analysis

The crystal structure of a compound structurally related to N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide was elucidated through spectral analysis and X-ray diffraction studies. This research provides insights into the molecular and crystallographic aspects of such compounds, facilitating their potential application in material sciences and pharmacology (Sharma et al., 2016).

Antimicrobial and Antitumor Activities

The compound and its derivatives have been explored for antimicrobial and antitumor activities. Studies demonstrate the synthesis of various derivatives and their evaluations against bacterial and cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Bikobo et al., 2017).

Mechanism of Action

Target of Action

The compound N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, also known as N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide, is a derivative of thiophene and nicotinic acid Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene-based compounds can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives are known to interact with DNA, which could potentially influence gene expression and cellular function .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it is plausible that multiple biochemical pathways could be affected.

Pharmacokinetics

The admet characteristics of similar compounds have been assessed using computational analysis, pointing to significant drug-likeness features based on the lipinski criteria .

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIQAOMIILXPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)

![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)